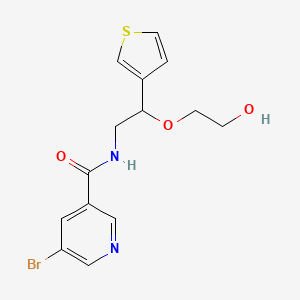

5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide

Description

5-Bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide is a nicotinamide derivative characterized by a bromine atom at the 5-position of the pyridine ring, a thiophen-3-yl moiety, and a 2-hydroxyethoxyethyl side chain. The hydroxyethoxy group enhances hydrophilicity, which may improve aqueous solubility compared to purely lipophilic analogs.

Properties

IUPAC Name |

5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c15-12-5-11(6-16-7-12)14(19)17-8-13(20-3-2-18)10-1-4-21-9-10/h1,4-7,9,13,18H,2-3,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBIQMIFXAGCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CNC(=O)C2=CC(=CN=C2)Br)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide typically involves multiple steps:

Formation of the Hydroxyethoxy Group: This step involves the reaction of ethylene oxide with a suitable precursor to introduce the hydroxyethoxy group.

Thiophene Ring Introduction: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Amidation: The final step involves the formation of the amide bond between the brominated nicotinic acid derivative and the hydroxyethoxy-thiophene intermediate, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide can serve as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions.

Biology

This compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. The presence of the nicotinamide moiety suggests it could interact with biological targets like enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The thiophene ring and nicotinamide structure are common motifs in pharmacologically active compounds.

Industry

In materials science, this compound could be used in the development of novel materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.

Mechanism of Action

The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with a nicotinamide moiety can act as enzyme inhibitors or modulators, interacting with active sites or binding pockets of target proteins. The thiophene ring may contribute to the compound’s ability to interact with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related nicotinamide derivatives:

Structural and Functional Analysis:

Halogen Effects: The target compound’s bromine atom at the pyridine 5-position may provide stronger halogen-bonding interactions compared to chlorine in the dichlorophenyl analog . However, bromine’s larger atomic radius could introduce steric hindrance in binding pockets.

Aromatic Systems: The thiophen-3-yl group in the target compound is less electron-rich than the quinoline moiety in the compound, which may reduce π-π stacking interactions but improve solubility . The quinoline system in introduces a planar, rigid structure, likely favoring interactions with flat enzymatic active sites (e.g., kinases) .

Solubility and Pharmacokinetics :

- The hydroxyethoxy group in the target compound confers higher polarity than the methoxy () or trifluoroethoxy () substituents, suggesting improved aqueous solubility.

- The trifluoroethoxy group in balances lipophilicity and metabolic resistance due to fluorine’s electronegativity, a feature absent in the target compound .

Synthetic Considerations :

- All three compounds likely employ amide coupling strategies (e.g., TBTU-mediated reactions, as in ) . The target compound’s thiophene and hydroxyethoxy groups may require specialized protecting-group strategies during synthesis.

Research Implications and Gaps

While the provided compounds highlight structural diversity in nicotinamide derivatives, direct pharmacological or thermodynamic data for the target molecule remain scarce. Future studies should prioritize:

- Solubility and LogP measurements to validate hypothesized hydrophilic/lipophilic balances.

- In vitro binding assays against targets such as PARP or sirtuins, where nicotinamide derivatives are often active.

- Metabolic stability studies comparing hydroxyethoxy (target) vs. trifluoroethoxy () substituents.

Biological Activity

5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C15H18BrN3O3S

- Molecular Weight : 375.4 g/mol

- CAS Number : 2034316-43-6

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide exhibit significant antimicrobial properties. The thiophene ring structure is known to enhance the activity against various bacterial strains. For instance, derivatives with bromine substitutions have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide | E. coli | 15 |

| 5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide | S. aureus | 10 |

Anticancer Activity

Several studies have reported the anticancer potential of thiophene derivatives. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.

A notable study conducted by Thanasai et al. (2010) evaluated the effects of related compounds on cholangiocarcinoma cells. The findings suggested that these compounds could enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like 5-fluorouracil, indicating a synergistic effect.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| A549 | 15 | Inhibition of cell cycle progression |

The biological activity of 5-bromo-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)nicotinamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced growth rates in bacterial and cancer cells.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Modulation of Signaling Pathways : The presence of the thiophene moiety is believed to interact with various signaling pathways, potentially altering cellular responses to stress and growth signals.

Case Studies

- Study on Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of thiophene derivatives against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

- Anticancer Research : In a clinical trial involving cholangiocarcinoma patients, researchers found that incorporating thiophene-based compounds into treatment regimens improved patient outcomes by enhancing sensitivity to existing therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.